molecular formula C9H18ClNO2S B13630271 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide

Cat. No.: B13630271
M. Wt: 239.76 g/mol
InChI Key: RWRVWOWPXFGBSL-UHFFFAOYSA-N
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Description

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a chemical compound with the molecular formula C9H18ClNO2S and a molecular weight of 239.76 g/mol . This compound is characterized by the presence of a cyclopropyl group, an isopentyl chain, and a methanesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide typically involves the following steps:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

1-chloro-N-cyclopropyl-N-(3-methylbutyl)methanesulfonamide

InChI

InChI=1S/C9H18ClNO2S/c1-8(2)5-6-11(9-3-4-9)14(12,13)7-10/h8-9H,3-7H2,1-2H3

InChI Key

RWRVWOWPXFGBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(C1CC1)S(=O)(=O)CCl

Origin of Product

United States

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